Synthesis and characterization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid
Synthesis and characterization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid
An In-depth Technical Guide to 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid: Synthesis, Characterization, and Applications
Introduction
2,6-dipyridin-2-ylpyridine-4-carboxylic acid, also known as 2,2':6',2''-terpyridine-4'-carboxylic acid (TPCA), is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community. Its unique structure, featuring a tridentate terpyridine core functionalized with a carboxylic acid group, makes it an exceptional chelating agent for various metal ions.[1] This property is central to its utility as a versatile building block in the fields of supramolecular chemistry, materials science, and catalysis.[1][2]
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid. It details experimental protocols, summarizes key physicochemical properties, and explores its applications, particularly for researchers and professionals in drug development and materials science.
Physicochemical Properties
The fundamental properties of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid are summarized below. These data are critical for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Source |
| IUPAC Name | 2,6-dipyridin-2-ylpyridine-4-carboxylic acid | PubChem[3] |
| Synonyms | 2,2':6',2''-terpyridine-4'-carboxylic acid | PubChem[3] |
| CAS Number | 148332-36-9 | Benchchem, PubChem[2][3][4] |
| Molecular Formula | C₁₆H₁₁N₃O₂ | PubChem, TIANYE CHEMICALS[3][4] |
| Molecular Weight | 277.28 g/mol | PubChem[3] |
| Melting Point | 280–282 °C | Benchchem[2] |
| Purity | ≥99% | TIANYE CHEMICALS[4] |
Synthesis of 2,6-dipyridin-2-ylpyridine-4-carboxylic Acid
The synthesis of the 2,6-dipyridin-2-ylpyridine core is commonly achieved through variations of the Kröhnke pyridine synthesis, which typically involves the condensation of a 1,5-dicarbonyl compound with an ammonia source.[2][5] The following protocols describe a common route for synthesizing a key intermediate, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, which can be further converted to the target carboxylic acid derivative.
Experimental Protocols
Protocol 1: Synthesis of 1,5-di(pyridin-2-yl)pentane-1,3,5-trione (Intermediate) [5]
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Preparation : To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry 1,2-dimethoxyethane (DME) at 10°C, add a solution of ethyl picolinate and acetone in DME dropwise. The recommended molar ratio of ethyl picolinate to acetone to sodium hydride is 2:1.1:3.
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Reaction : Stir the reaction mixture at 10°C for 8 hours.
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Quenching : Carefully quench the reaction with water.
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Neutralization : Adjust the pH of the aqueous solution to 7 with dilute hydrochloric acid.
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Extraction & Isolation : Collect the resulting yellow solid by filtration and wash it with water. Dry the solid to yield the trione intermediate. For further purification, the solid can be dissolved in ethyl acetate, dried with anhydrous magnesium sulfate, and the solvent evaporated.
Protocol 2: Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one (Intermediate) [5]
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Reaction : Reflux the 1,5-di(pyridin-2-yl)pentane-1,3,5-trione intermediate with ammonium formate in a suitable solvent such as ethanol.
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Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until completion.
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Isolation : Cool the reaction mixture and collect the precipitated product by filtration.
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Purification : Wash the product with cold ethanol and dry to obtain 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.
Note: The conversion of the 2,6-di(pyridin-2-yl)pyridin-4(1H)-one intermediate to the final 2,6-dipyridin-2-ylpyridine-4-carboxylic acid product involves subsequent chemical modifications, typically oxidation of the central ring and introduction of the carboxylic acid group, which are not detailed in the provided sources but represent a standard synthetic extension.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the terpyridine core.
Characterization
A full characterization of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid is essential to confirm its identity and purity. While specific spectral data for this exact compound is not available in the provided search results, characterization would typically involve the following standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
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Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and elemental composition.
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Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the pyridine rings (C=N and C=C stretches).
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Elemental Analysis : Determines the percentage composition of elements (C, H, N) to verify the empirical formula.
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X-ray Crystallography : For crystalline solids, this technique can determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
Applications in Research and Development
The distinct structural features of 2,6-dipyridin-2-ylpyridine-4-carboxylic acid make it a valuable compound in several areas of research and drug development.
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Coordination Chemistry and Catalysis : As a tridentate chelating ligand, it forms stable complexes with a wide range of metal ions.[1] These metal complexes can act as highly efficient and specific catalysts for various organic transformations, which is a critical goal in sustainable and green chemistry.[1]
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Functional Materials : The compound serves as a fundamental building block for creating advanced materials like metal-organic frameworks (MOFs) and coordination polymers.[1] These materials possess tailored porosity and functionality, making them suitable for applications in gas storage, separation technologies, and as supports for catalysts.[1]
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Biochemical Research : Its ability to interact with metal ions within biological systems opens avenues for its use as a probe to understand complex biological processes.[1] Derivatives of pyridine carboxylic acids are actively being explored for the discovery of new enzyme inhibitors, with applications against a wide range of diseases.[6]
Application Workflow Diagram
Caption: Logical workflow of the compound's utility from chelation to application.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | 216018-58-5 | Benchchem [benchchem.com]
- 3. 2,2':6',2''-Terpyridine-4'-carboxylic Acid | C16H11N3O2 | CID 2762749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tianye.lookchem.com [tianye.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
